N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide
Description
N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide: is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethoxyphenyl group, a phenylpiperazine moiety, and a methanesulfonamide group
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-4-29-21-12-10-20(11-13-21)25(30(3,27)28)18(2)22(26)24-16-14-23(15-17-24)19-8-6-5-7-9-19/h5-13,18H,4,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBQFPWUUSLDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide typically involves multiple steps. One common synthetic route includes:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with a suitable acylating agent to form the ethoxyphenyl intermediate.
Formation of the Phenylpiperazine Intermediate: The phenylpiperazine moiety is synthesized by reacting piperazine with a phenyl-substituted reagent.
Coupling Reaction: The ethoxyphenyl intermediate is then coupled with the phenylpiperazine intermediate under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenylpiperazine moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in industrial processes, such as catalysis and material synthesis.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The phenylpiperazine moiety is particularly important for its binding affinity, while the sulfonamide group can interact with various functional groups in the target molecule. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide
- N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-methylpiperazin-1-yl)propan-2-yl]methanesulfonamide
- N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]methanesulfonamide
Uniqueness: N-(4-ethoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the phenylpiperazine moiety and the sulfonamide group also contributes to its distinct properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
